molecular formula C15H24N2O2S B7512317 1-[[[Methyl(propan-2-yl)sulfamoyl]amino]methyl]-1,2,3,4-tetrahydronaphthalene

1-[[[Methyl(propan-2-yl)sulfamoyl]amino]methyl]-1,2,3,4-tetrahydronaphthalene

Katalognummer B7512317
Molekulargewicht: 296.4 g/mol
InChI-Schlüssel: QZZAMMLZPVCDLF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[[[Methyl(propan-2-yl)sulfamoyl]amino]methyl]-1,2,3,4-tetrahydronaphthalene, also known as TAK-220, is a small molecule antagonist of the chemokine receptor CCR3. It was first synthesized by Takeda Pharmaceutical Company Limited in Japan, and has since been studied for its potential use in treating inflammatory diseases.

Wirkmechanismus

1-[[[Methyl(propan-2-yl)sulfamoyl]amino]methyl]-1,2,3,4-tetrahydronaphthalene acts as an antagonist of the chemokine receptor CCR3, which is involved in the recruitment of eosinophils to sites of inflammation. By blocking the activity of CCR3, 1-[[[Methyl(propan-2-yl)sulfamoyl]amino]methyl]-1,2,3,4-tetrahydronaphthalene inhibits the migration of eosinophils, thereby reducing the inflammatory response.
Biochemical and Physiological Effects:
1-[[[Methyl(propan-2-yl)sulfamoyl]amino]methyl]-1,2,3,4-tetrahydronaphthalene has been shown to reduce the levels of eosinophils in the blood and lungs of animals with asthma, and to reduce the severity of airway inflammation. It has also been shown to reduce the levels of inflammatory cytokines, such as IL-5 and IL-13, in the lungs of animals with asthma. In addition, 1-[[[Methyl(propan-2-yl)sulfamoyl]amino]methyl]-1,2,3,4-tetrahydronaphthalene has been shown to reduce the severity of neuropathic pain in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 1-[[[Methyl(propan-2-yl)sulfamoyl]amino]methyl]-1,2,3,4-tetrahydronaphthalene in lab experiments is that it is a specific antagonist of CCR3, which allows for the selective inhibition of eosinophil migration. However, one limitation is that it may not be effective in all types of inflammatory diseases, as the involvement of CCR3 may vary depending on the disease.

Zukünftige Richtungen

Future research on 1-[[[Methyl(propan-2-yl)sulfamoyl]amino]methyl]-1,2,3,4-tetrahydronaphthalene could focus on its potential use in treating other inflammatory diseases, such as ulcerative colitis and Crohn's disease. It could also explore the use of 1-[[[Methyl(propan-2-yl)sulfamoyl]amino]methyl]-1,2,3,4-tetrahydronaphthalene in combination with other drugs, such as corticosteroids, to enhance its efficacy. Further studies could also investigate the long-term safety and efficacy of 1-[[[Methyl(propan-2-yl)sulfamoyl]amino]methyl]-1,2,3,4-tetrahydronaphthalene in humans.

Synthesemethoden

The synthesis of 1-[[[Methyl(propan-2-yl)sulfamoyl]amino]methyl]-1,2,3,4-tetrahydronaphthalene involves several steps, including the reaction of 1,2,3,4-tetrahydronaphthalene with 2-bromoethylamine hydrobromide to form 1-(2-bromoethyl)-1,2,3,4-tetrahydronaphthalene. This compound is then reacted with sodium azide to form 1-(azidoethyl)-1,2,3,4-tetrahydronaphthalene, which is subsequently reduced with lithium aluminum hydride to form 1-(ethylaminoethyl)-1,2,3,4-tetrahydronaphthalene. Finally, this compound is reacted with methylpropan-2-ylsulfonamide to form 1-[[[Methyl(propan-2-yl)sulfamoyl]amino]methyl]-1,2,3,4-tetrahydronaphthalene.

Wissenschaftliche Forschungsanwendungen

1-[[[Methyl(propan-2-yl)sulfamoyl]amino]methyl]-1,2,3,4-tetrahydronaphthalene has been studied for its potential use in treating inflammatory diseases, such as asthma and allergic rhinitis. It has been shown to inhibit the migration of eosinophils, which are a type of white blood cell involved in the inflammatory response. 1-[[[Methyl(propan-2-yl)sulfamoyl]amino]methyl]-1,2,3,4-tetrahydronaphthalene has also been studied for its potential use in treating other conditions, such as multiple sclerosis and neuropathic pain.

Eigenschaften

IUPAC Name

1-[[[methyl(propan-2-yl)sulfamoyl]amino]methyl]-1,2,3,4-tetrahydronaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2S/c1-12(2)17(3)20(18,19)16-11-14-9-6-8-13-7-4-5-10-15(13)14/h4-5,7,10,12,14,16H,6,8-9,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZZAMMLZPVCDLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)S(=O)(=O)NCC1CCCC2=CC=CC=C12
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[[[Methyl(propan-2-yl)sulfamoyl]amino]methyl]-1,2,3,4-tetrahydronaphthalene

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.